molecular formula C15H26O2 B1208646 Debneyol CAS No. 99694-82-3

Debneyol

Cat. No. B1208646
CAS RN: 99694-82-3
M. Wt: 238.37 g/mol
InChI Key: XJXXJYGANFEEDD-NMFUWQPSSA-N
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Description

Debneyol is a potent fungicidal compound . It exhibits more potent fungicidal activity than validamycin . It is classified under Terpenoids Sesquiterpenes . The CAS number for Debneyol is 99694-82-3 .


Synthesis Analysis

The synthesis of Debneyol involves several enzymes and pathways. For instance, in Solanaceae plants, sesquiterpenoids like Debneyol are produced via the mevalonate (MVA) pathway . Eight enzymes are involved in the production of farnesyl pyrophosphate (FPP), the common precursor of phytosterols for maintaining membrane integrity and sesquiterpenoid phytoalexins for plant defense .


Molecular Structure Analysis

Debneyol has a molecular formula of C15H26O2 . Its average mass is 238.366 Da and its monoisotopic mass is 238.193283 Da . It has 4 defined stereocentres .


Physical And Chemical Properties Analysis

Debneyol has a molecular weight of 238.37 . Other specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not explicitly mentioned in the available resources.

Scientific Research Applications

Fungicidal Properties

  • Debneyol has been isolated from tobacco necrosis virus-inoculated leaves of Nicotiana debneyi, showing notable fungicidal activity. Unlike capsidiol, which is fungistatic, Debneyol exhibits genuine fungicidal properties (Burden et al., 1985).

Synthesis and Derivatives

  • Research has identified derivatives of Debneyol, such as 7-epi-debneyol, 1-hydroxydebneyol, and 8-hydroxydebneyol, from Nicotiana tabacum. These studies contribute to understanding the biosynthesis of Debneyol and its related compounds (Whitehead et al., 1988).

Related Compounds and Biosynthesis

  • Investigations into the biosynthesis of sesquiterpenoid phytoalexins, including Debneyol, have been conducted. These studies have provided insights into the chemical pathways and precursors involved in the formation of these compounds (Whitehead et al., 1989).

Cellular Responses and Mechanisms

  • Debneyol is also studied in the context of cellular responses, particularly in plant cells exposed to stress. These studies shed light on the coordinated inhibition of enzymes and induction of sesquiterpenoid phytoalexin biosynthesis, including Debneyol, in response to environmental stressors (Threlfall & Whitehead, 1988).

Genetic and Molecular Studies

  • Genetic and molecular studies involving Nicotiana debneyi, from which Debneyol is derived, contribute to a broader understanding of plant biology and genetics. These studies, while not focused on Debneyol specifically, provide a context for its production and role within the plant (Burns et al., 1978).

properties

CAS RN

99694-82-3

Product Name

Debneyol

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(2S)-2-[(2R,8R,8aR)-8,8a-dimethyl-2,3,5,6,7,8-hexahydro-1H-naphthalen-2-yl]propane-1,2-diol

InChI

InChI=1S/C15H26O2/c1-11-5-4-6-12-7-8-13(9-14(11,12)2)15(3,17)10-16/h7,11,13,16-17H,4-6,8-10H2,1-3H3/t11-,13-,14-,15-/m1/s1

InChI Key

XJXXJYGANFEEDD-NMFUWQPSSA-N

Isomeric SMILES

C[C@@H]1CCCC2=CC[C@H](C[C@]12C)[C@@](C)(CO)O

SMILES

CC1CCCC2=CCC(CC12C)C(C)(CO)O

Canonical SMILES

CC1CCCC2=CCC(CC12C)C(C)(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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